molecular formula C23H25N5O4 B603974 N-{2-[4-(2-methoxybenzoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1232779-06-4

N-{2-[4-(2-methoxybenzoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No.: B603974
CAS No.: 1232779-06-4
M. Wt: 435.5g/mol
InChI Key: PICOOSQOHDSKER-UHFFFAOYSA-N
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Description

N-{2-[4-(2-methoxybenzoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, a piperazine ring, and a methoxybenzoyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-methoxybenzoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline intermediate.

    Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group is attached through an acylation reaction, typically using methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-methoxybenzoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-{2-[4-(2-methoxybenzoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[4-(2-methoxybenzoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
  • 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamide)ethyl]benzenesulfonamide

Uniqueness

N-{2-[4-(2-methoxybenzoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxybenzoyl group, in particular, differentiates it from similar compounds and contributes to its unique properties.

Properties

CAS No.

1232779-06-4

Molecular Formula

C23H25N5O4

Molecular Weight

435.5g/mol

IUPAC Name

N-[2-[4-(2-methoxybenzoyl)piperazin-1-yl]ethyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C23H25N5O4/c1-32-19-9-5-3-7-17(19)23(31)28-14-12-27(13-15-28)11-10-24-22(30)20-25-18-8-4-2-6-16(18)21(29)26-20/h2-9H,10-15H2,1H3,(H,24,30)(H,25,26,29)

InChI Key

PICOOSQOHDSKER-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)CCNC(=O)C3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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